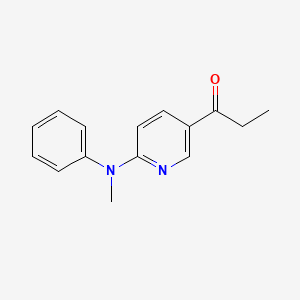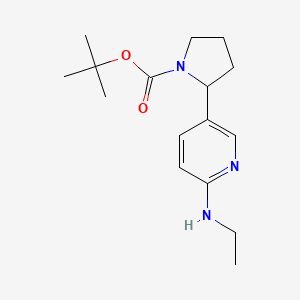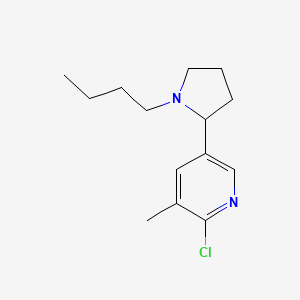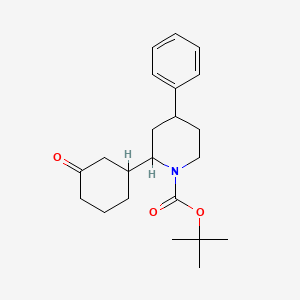
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an aminothiazole ring and a methoxybenzyl group attached to the benzoic acid core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aminothiazole Ring: Starting with a suitable precursor, such as a thioamide and a haloketone, the aminothiazole ring can be formed through a cyclization reaction.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction, where the hydroxyl group of the benzoic acid is reacted with a methoxybenzyl halide under basic conditions.
Final Assembly: The aminothiazole and methoxybenzyl intermediates are then coupled to the benzoic acid core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
科学研究应用
Chemistry
In chemistry, 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.
Industry
Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but lacks the methoxybenzyl group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure but lacks the benzyloxy group.
5-(2-Aminothiazol-4-yl)-2-((2-hydroxybenzyl)oxy)benzoic acid: Similar structure but has a hydroxybenzyl group instead of a methoxybenzyl group.
Uniqueness
The presence of both the aminothiazole ring and the methoxybenzyl group in 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid provides unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a compound of interest in various research fields.
属性
分子式 |
C18H16N2O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-15-5-3-2-4-12(15)9-24-16-7-6-11(8-13(16)17(21)22)14-10-25-18(19)20-14/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
InChI 键 |
UBTMXBCZAPKVBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



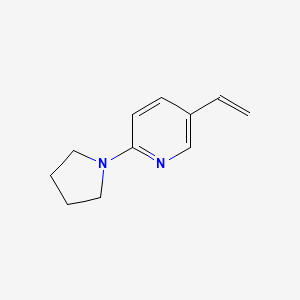

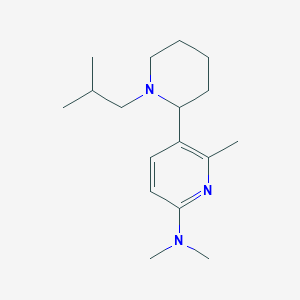
![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)

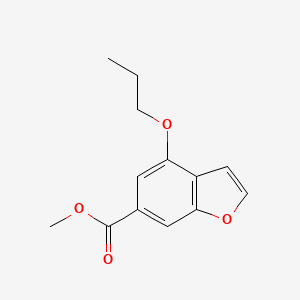
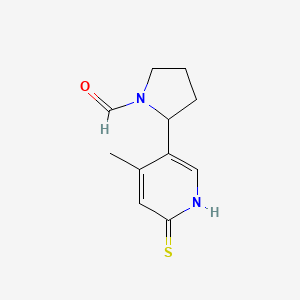
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
